Gemtuzumab ozogamicin is derived from a collaboration between Celltech and Wyeth, with its development beginning in 1991. It was the first ADC to receive approval from the United States Food and Drug Administration in 2000. The compound is classified as a monoclonal antibody linked to a cytotoxic drug via a chemical linker, specifically designed for targeted cancer therapy. The trade name for gemtuzumab ozogamicin is Mylotarg .
The synthesis of gemtuzumab ozogamicin involves several key steps:
The molecular structure of gemtuzumab ozogamicin can be summarized as follows:
The structure allows for effective binding to CD33-expressing cells, facilitating internalization and subsequent release of the cytotoxic agent upon lysosomal degradation .
The primary chemical reactions involving gemtuzumab ozogamicin include:
Gemtuzumab ozogamicin operates through a targeted mechanism:
This mechanism allows for selective targeting of cancer cells while sparing normal tissues, which express lower levels of CD33 .
The physical and chemical properties of gemtuzumab ozogamicin include:
The compound's pharmacokinetic properties include target-mediated disposition, where its distribution and elimination are influenced by binding to CD33 .
Gemtuzumab ozogamicin has significant applications in oncology:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: